molecular formula C12H18FNO B13303815 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13303815
M. Wt: 211.28 g/mol
InChI Key: OVWINIXBPKYRHZ-UHFFFAOYSA-N
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Description

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol is a synthetic compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to cathinone, a natural stimulant found in the khat plant. Synthetic cathinones are known for their psychoactive properties and have been used in various research applications.

Preparation Methods

The synthesis of 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-fluorobenzylamine with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process efficiently.

Chemical Reactions Analysis

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems in the brain.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for developing new psychoactive substances.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to interact with monoamine transporters and receptors.

Comparison with Similar Compounds

4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol is similar to other synthetic cathinones such as:

    3-Fluoromethcathinone (3-FMC): Known for its stimulant effects and structural similarity to methcathinone.

    4-Methylmethcathinone (Mephedrone): A well-known synthetic cathinone with strong stimulant properties.

    4-Fluoroamphetamine (4-FA): A synthetic compound with both stimulant and empathogenic effects.

Compared to these compounds, this compound is unique due to its specific structural features and the presence of the fluorine atom, which can influence its pharmacological properties and interactions with biological systems.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

4-[(3-fluorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18FNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3

InChI Key

OVWINIXBPKYRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC(=CC=C1)F

Origin of Product

United States

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